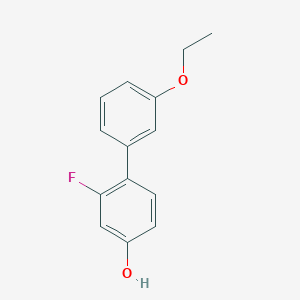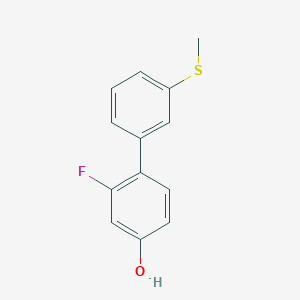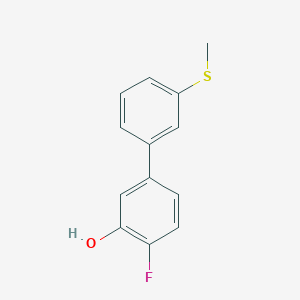
2-Fluoro-5-(4-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% (2F5MTP95) is a synthetic molecule that has been studied for its potential applications in the field of scientific research. It is a white crystalline solid that is soluble in water and ethanol and has a melting point of 135-136°C. 2F5MTP95 has been studied for its ability to act as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in various biochemical and physiological processes.
Scientific Research Applications
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in various biochemical and physiological processes. 2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has been used to catalyze the reaction of aldehydes and ketones with ethyl diazoacetate to produce ethyl esters in yields of up to 95%. It has also been used to catalyze the reaction of amines and carboxylic acids to produce amides in yields of up to 98%.
Mechanism of Action
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has been found to act as a catalyst in organic synthesis by forming a complex with the reactants. This complex then undergoes a series of reactions, resulting in the formation of the desired product. In coordination chemistry, 2-Fluoro-5-(4-methylthiophenyl)phenol, 95% acts as a ligand, forming a complex with a metal ion. This complex then undergoes a series of reactions, resulting in the formation of the desired product. In biochemical and physiological processes, 2-Fluoro-5-(4-methylthiophenyl)phenol, 95% acts as a reagent, reacting with other molecules to produce the desired product.
Biochemical and Physiological Effects
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has been found to have no adverse effects on biochemical and physiological processes. It has been found to be non-toxic and non-irritating, and does not interfere with the normal functioning of cells and tissues.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has several advantages for lab experiments. It is stable and can be easily stored at room temperature. It is also soluble in water and ethanol, making it easy to use in a variety of reactions. Additionally, it is non-toxic and non-irritating, making it safe to use in lab experiments. However, 2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain reactions. Additionally, it is not very reactive, making it difficult to use in certain reactions.
Future Directions
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has potential applications in a variety of areas. It could be used as a catalyst in the synthesis of new molecules, as a ligand in coordination chemistry, and as a reagent in biochemical and physiological processes. Additionally, it could be used in the development of new drugs and therapies, as well as in the development of new materials and technologies. Finally, it could be used as a model molecule for the study of organic synthesis, coordination chemistry, and biochemical and physiological processes.
Synthesis Methods
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 4-methylthiophenol and trifluoromethanesulfonic anhydride, followed by a reaction of the resulting sulfonate with 2-fluorophenol. This method has been used to synthesize 2-Fluoro-5-(4-methylthiophenyl)phenol, 95% in yields of up to 95%. Other methods, such as the reaction of 4-methylthiophenol and 2-fluorophenol in the presence of a base, have also been used to synthesize 2-Fluoro-5-(4-methylthiophenyl)phenol, 95%.
Properties
IUPAC Name |
2-fluoro-5-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMHKBPHSGGDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














